ETHYL OXO[(2-THIENYLMETHYL)AMINO]ACETATE
Description
Contextualization within Oxoacetate Chemistry and Amino Acid Derivatives
The core of the molecule is an ethyl oxoacetate unit. Oxoacetic acid and its esters are fundamental building blocks in organic synthesis. The presence of two adjacent carbonyl groups imparts a unique reactivity, making them valuable precursors for a variety of more complex molecules.
Furthermore, the structure can be viewed as a derivative of an amino acid, specifically a glycine (B1666218) derivative where the amino group is acylated with an oxalyl group and the carboxylic acid is esterified. This linkage to amino acid scaffolds is a common strategy in medicinal chemistry to enhance bioavailability, modulate solubility, and create peptidomimetics.
Significance of Thiophene (B33073) and Alpha-Keto Amide Moieties in Molecular Design
The inclusion of a thiophene ring is a key feature of Ethyl oxo[(2-thienylmethyl)amino]acetate. Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov The thiophene nucleus is a bioisostere of the benzene (B151609) ring, often introduced to modulate potency, selectivity, and pharmacokinetic properties of a drug candidate. Thiophene-based compounds have been reported to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial properties. nih.govresearchgate.net
The alpha-keto amide moiety (-CO-CO-NH-) is another critical functional group within the molecule. This group is known to be a versatile scaffold in drug design. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The alpha-keto amide functionality has been incorporated into a variety of therapeutic agents and is often explored for its potential as an enzyme inhibitor.
Overview of Research Trajectories for Related Compounds
While specific research on this compound is limited, the broader classes of thiophene-containing compounds and oxalamides are areas of active investigation. Research on N-(thiophen-2-ylmethyl)oxalamide derivatives, for instance, explores their potential in various therapeutic areas. bldpharm.combldpharm.com Studies on thiophene-based compounds often focus on their anti-inflammatory potential by targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov The general synthetic route to such compounds often involves the reaction of an amine with an oxalyl chloride derivative.
The exploration of structurally similar compounds provides a valuable framework for understanding the potential properties and applications of this compound. The combination of the thiophene ring and the alpha-keto amide linker suggests that this molecule could be a valuable intermediate for the synthesis of novel compounds with potential biological activities.
Chemical and Physical Properties
While detailed experimental data for this compound is not widely available in published literature, its basic properties can be tabulated. For comparative purposes, data for a structurally related compound, Ethyl (2-methylphenyl)aminoacetate, is also presented.
| Property | Value for this compound | Value for Ethyl (2-methylphenyl)aminoacetate |
| CAS Number | 959049-65-1 | 53117-14-9 nih.gov |
| Molecular Formula | C₉H₁₁NO₃S | C₁₁H₁₃NO₃ nih.gov |
| Molecular Weight | 213.25 g/mol | 207.23 g/mol nih.gov |
Research Findings on Analogous Compounds
To infer the potential areas of interest for this compound, it is useful to examine the research findings on analogous structures.
A review of thiophene-based compounds highlights their potential as anti-inflammatory agents. nih.gov Studies have shown that derivatives containing the thiophene moiety can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-8. nih.gov The mechanism of action is often attributed to the inhibition of key signaling pathways involved in inflammation. nih.gov
Furthermore, research into oxalamide derivatives has revealed their potential in medicinal chemistry. For example, N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been identified as a scaffold for designing new therapeutic agents. evitachem.com The oxalamide group in this and related compounds is crucial for forming hydrogen bonds with biological targets. evitachem.com
The synthesis of related thiophene-containing molecules, such as (2-oxo-2-(thiophen-2-yl)ethyl) phosphonic acid, has been reported, along with their spectroscopic characterization. researchgate.net Such studies provide a methodological basis for the potential synthesis and analysis of this compound.
Synthetic Methodologies for this compound and Analogues
The synthesis of this compound, an α-ketoamide derivative, involves the strategic formation of a crucial amide bond. Methodologies for its preparation and the synthesis of its analogues are centered around established principles of organic chemistry, focusing on the creation of carbon-nitrogen bonds, the introduction of specific substituents, and the optimization of reaction conditions for efficiency and scalability.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-2-13-9(12)8(11)10-6-7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERQHWRTSHHBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of Ethyl Oxo 2 Thienylmethyl Amino Acetate
Reactivity of the Ester Moiety
The ethyl ester group in the molecule is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester.
The hydrolysis of the ethyl ester in ethyl oxo[(2-thienylmethyl)amino]acetate to the corresponding carboxylic acid can be achieved under both acidic and basic conditions.
Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, facilitating the attack by a weak nucleophile like water. The reaction is reversible and typically requires heating.
Acid-Catalyzed Hydrolysis Mechanism:
Protonation of the carbonyl oxygen.
Nucleophilic attack by water to form a tetrahedral intermediate.
Proton transfer from the attacking water molecule to the ethoxy group.
Elimination of ethanol (B145695) to reform the carbonyl group.
Deprotonation to yield the carboxylic acid.
Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the carbonyl carbon. The resulting carboxylate is deprotonated under the basic conditions, driving the reaction to completion.
Base-Catalyzed Hydrolysis Mechanism:
Nucleophilic attack by a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.
Elimination of the ethoxide ion.
Deprotonation of the resulting carboxylic acid by the ethoxide ion to form a carboxylate salt.
Acidic workup to protonate the carboxylate and yield the final carboxylic acid.
The relative rates of hydrolysis can be influenced by steric and electronic factors of the neighboring alpha-keto amide and thienylmethyl groups.
Table 1: General Conditions for Ester Hydrolysis
| Condition | Catalyst/Reagent | Solvent | Temperature | Product |
|---|---|---|---|---|
| Acidic | H₂SO₄ or HCl | Water/Dioxane | Reflux | Carboxylic Acid |
| Basic | NaOH or KOH | Water/Ethanol | Room Temp. to Reflux | Carboxylate Salt |
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This transformation can also be catalyzed by either an acid or a base. researchgate.netnih.govnih.govorganic-chemistry.orgresearchgate.net
In an acid-catalyzed transesterification, the mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. The reaction is an equilibrium process, and the use of a large excess of the reactant alcohol or the removal of the ethanol by-product is necessary to drive the reaction towards the desired product. nih.gov
Base-catalyzed transesterification typically employs an alkoxide nucleophile corresponding to the desired alcohol. The mechanism is similar to base-catalyzed hydrolysis. To favor the formation of the new ester, the incoming alcohol is often used as the solvent. rsc.org
Table 2: Illustrative Transesterification Reactions of β-Keto Esters
| Reactant Alcohol | Catalyst | Conditions | Product Ester | Typical Yield |
|---|---|---|---|---|
| Methanol | NaOMe | Methanol, Reflux | Methyl Ester | High |
| Benzyl Alcohol | H₂SO₄ | Toluene, Reflux | Benzyl Ester | Good to High |
| Isopropanol | Ti(OiPr)₄ | Isopropanol, Reflux | Isopropyl Ester | Moderate to Good |
Note: The yields are illustrative for β-keto esters and may vary for the specific substrate. nih.govnih.gov
Reactivity of the Alpha-Keto Amide Functional Group
The alpha-keto amide is a highly reactive moiety characterized by two adjacent carbonyl groups, which influence each other's reactivity. rsc.orgacs.orgnih.gov This arrangement provides multiple sites for nucleophilic attack and the potential for enolization. nih.gov
The two carbonyl carbons of the alpha-keto amide are electrophilic centers. Nucleophilic attack can occur at either the ketone or the amide carbonyl. Generally, the ketone carbonyl is more electrophilic and reactive towards nucleophiles than the amide carbonyl. The reactivity of the amide is reduced due to the delocalization of the nitrogen lone pair into the carbonyl group.
Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithiums), can add to the ketone carbonyl to form a tertiary alcohol upon workup. saskoer.canih.govyoutube.com The reaction with the amide carbonyl is also possible, potentially leading to cleavage of the C-N bond, although this is generally less favorable. youtube.com The stability of the tetrahedral intermediate formed during these additions plays a crucial role in the reaction outcome. nih.gov
Table 3: Potential Products from Nucleophilic Addition to the Alpha-Keto Amide Moiety
| Nucleophile | Site of Attack | Intermediate | Final Product (after workup) |
|---|---|---|---|
| R-MgX | Ketone Carbonyl | Magnesium Alkoxide | Tertiary Alcohol |
| R-Li | Ketone Carbonyl | Lithium Alkoxide | Tertiary Alcohol |
| NaBH₄ | Ketone Carbonyl | Borate Ester | Secondary Alcohol |
| H₂N-R' | Ketone Carbonyl | Hemiaminal | Imine (after dehydration) |
The alpha-keto amide group contains alpha-hydrogens (on the carbon adjacent to the ketone) that can be removed by a base to form an enolate. This enolate is a key reactive intermediate in various carbon-carbon bond-forming reactions. The presence of two electron-withdrawing carbonyl groups increases the acidity of these alpha-hydrogens.
The formation of an enolate also leads to the possibility of keto-enol tautomerism. nih.gov While for most simple carbonyl compounds the keto form is overwhelmingly favored, the presence of the adjacent amide group and the potential for intramolecular hydrogen bonding can influence the position of the equilibrium. rsc.orgchemrxiv.orgresearchgate.net The enol form, although typically a minor component at equilibrium, can be a highly reactive nucleophile. Spectroscopic techniques such as NMR and UV-Vis can be used to study the keto-enol equilibrium in different solvents. nih.gov The polarity of the solvent can significantly affect the ratio of keto to enol forms. nih.gov
Reactivity of the Thiophene (B33073) Ring System
The thiophene ring is an aromatic heterocycle that undergoes electrophilic aromatic substitution reactions. The sulfur atom, through the delocalization of its lone pair of electrons, makes the ring more electron-rich and thus more reactive towards electrophiles than benzene (B151609).
Electrophilic attack preferentially occurs at the C2 and C5 positions, which are adjacent to the sulfur atom, as the carbocation intermediates formed are more stabilized by resonance. Since the 2-position is substituted with the methylamino group, electrophilic substitution is expected to occur primarily at the C5 position. The activating nature of the alkyl substituent further enhances the reactivity of the ring.
Common electrophilic substitution reactions for thiophenes include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. For instance, the Vilsmeier-Haack reaction, which introduces a formyl group onto the ring, is a well-established transformation for electron-rich thiophenes. researchgate.netnih.govrsc.orgresearchgate.netyoutube.com
Table 4: Regioselectivity of Electrophilic Substitution on 2-Substituted Thiophenes
| Electrophile | Reagent | Typical Product |
|---|---|---|
| Br⁺ | NBS in DMF | 5-Bromo derivative |
| NO₂⁺ | HNO₃/H₂SO₄ | 5-Nitro derivative |
| RCO⁺ | RCOCl/AlCl₃ | 5-Acyl derivative |
| HC(O)⁺ | POCl₃/DMF | 5-Formyl derivative |
The specific conditions for these reactions would need to be optimized for this compound to account for the reactivity of the other functional groups present in the molecule.
Electrophilic Aromatic Substitution Potentials
The thiophene ring in this compound is susceptible to electrophilic aromatic substitution, a common reaction for many aromatic compounds. The (acetylamino)methyl substituent [(CH₃CO)NHCH₂-] is generally considered an activating group and directs incoming electrophiles to the ortho and para positions of an aromatic ring. In the case of the 2-substituted thiophene ring, the primary sites for electrophilic attack are the C5 and to a lesser extent, the C3 positions.
The electron-donating nature of the sulfur atom in the thiophene ring increases the electron density of the ring, making it more reactive towards electrophiles than benzene. However, the amide group in the side chain can have a more complex influence. While the nitrogen atom's lone pair can be delocalized into the thiophene ring, potentially increasing its reactivity, the carbonyl group is electron-withdrawing, which could moderate this effect.
Computational studies on related N-(thienylmethyl)acetamide have indicated that the thiophene ring remains amenable to electrophilic attack. Fukui function analysis, which predicts the most likely sites for electrophilic, nucleophilic, and radical attack, suggests that specific carbon atoms on the thiophene ring are indeed susceptible to electrophilic substitution. nih.gov
Table 1: Predicted Reactivity for Electrophilic Aromatic Substitution
| Position on Thiophene Ring | Predicted Reactivity | Influencing Factors |
|---|---|---|
| C5 | High | Ortho/para-directing influence of the (acetylamino)methyl group; inherent reactivity of the α-position of thiophene. |
| C3 | Moderate | Meta-directing influence is less favored but possible depending on the electrophile and reaction conditions. |
| C4 | Low | Steric hindrance and less favorable electronic effects. |
Role in Conjugated Systems
The thiophene ring, with its delocalized π-electron system, is a fundamental component of many conjugated materials. When incorporated into a larger system with alternating single and multiple bonds, it can facilitate electron delocalization, which is a key property for applications in organic electronics. wikipedia.org
Stability under Controlled Reaction Conditions
The stability of this compound is influenced by factors such as pH, temperature, and the presence of catalysts. Both the ester and amide functionalities are susceptible to hydrolysis under acidic or basic conditions.
Under acidic conditions, the ester group can be hydrolyzed to the corresponding carboxylic acid, and the amide bond can also be cleaved, although amides are generally more resistant to hydrolysis than esters. nih.gov The rate of hydrolysis is dependent on the acid concentration and temperature. researchgate.net
In alkaline media, saponification of the ethyl ester will occur, yielding the carboxylate salt. The amide bond is also susceptible to base-catalyzed hydrolysis, which would lead to the formation of (2-thienylmethyl)amine and oxalate. The kinetics of alkaline hydrolysis of similar compounds, such as ethyl oxamate, have been shown to follow a consecutive reaction pathway involving tetrahedral intermediates. rsc.org
Table 2: General Stability under Various Conditions
| Condition | Potential Reaction | Products |
|---|---|---|
| Acidic (e.g., HCl, H₂SO₄) | Ester and Amide Hydrolysis | (2-Thienylmethyl)amine, Oxalic Acid, Ethanol |
| Basic (e.g., NaOH, KOH) | Saponification and Amide Hydrolysis | (2-Thienylmethyl)amine, Oxalate, Ethanol |
| Elevated Temperature | Thermal Decomposition | Various degradation products |
Pathways of Decomposition and By-product Formation
Decomposition of this compound can proceed through several pathways, leading to a variety of by-products.
One significant transformation pathway is intramolecular cyclization. Under certain conditions, particularly with acid catalysis, the compound could undergo a Pictet-Spengler type reaction. This would involve the cyclization of the (2-thienylmethyl)amino group onto the electrophilic carbon of the oxoacetate moiety, leading to the formation of a thieno[3,2-c]pyridinone derivative. researchgate.netnih.govresearchgate.netrsc.orgnih.gov The formation of such fused heterocyclic systems is a common and synthetically useful transformation for related compounds. researchgate.netrsc.orgontosight.ai
Hydrolysis, as mentioned in the stability section, represents a major decomposition pathway. In aqueous acidic or basic environments, the primary decomposition products would be (2-thienylmethyl)amine, oxalic acid (or its salt), and ethanol. nih.gov
Thermal decomposition is likely to be more complex. Studies on the thermal degradation of similar organic esters and amides suggest that fragmentation can occur through various mechanisms, including radical pathways. researchgate.netnih.gov Mass spectrometry studies of related compounds can provide insights into potential fragmentation patterns upon ionization, which can be analogous to some thermal decomposition pathways. For instance, cleavage of the C-C bond between the carbonyl groups, decarboxylation, and fragmentation of the thiophene ring are plausible events. researchgate.netnih.govresearchgate.netimreblank.ch
In the context of its synthesis, by-products could arise from side reactions. For example, if the starting materials are not pure, or if reaction conditions are not carefully controlled, impurities can be carried through or formed. In reactions leading to this compound, such as the acylation of (2-thienylmethyl)amine with diethyl oxalate, over-acylation or side reactions involving the thiophene ring could potentially lead to by-products.
Table 3: Potential Decomposition Pathways and By-products
| Pathway | Conditions | Major Products/By-products |
|---|---|---|
| Intramolecular Cyclization (Pictet-Spengler type) | Acidic, potentially with heating | Thieno[3,2-c]pyridinone derivatives |
| Hydrolysis (Acid or Base Catalyzed) | Aqueous acid or base | (2-Thienylmethyl)amine, Oxalic Acid/Oxalate, Ethanol |
| Thermal Decomposition | High temperatures | Fragmentation products of the ester, amide, and thiophene moieties |
Spectroscopic and Advanced Analytical Characterization of Ethyl Oxo 2 Thienylmethyl Amino Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the constituent atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers critical insights into the number and types of hydrogen atoms in a molecule. In the case of Ethyl Oxo[(2-Thienylmethyl)Amino]Acetate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the ethyl group, the methylene (B1212753) bridge, the amine, and the thiophene (B33073) ring.
The ethyl group would present as a characteristic triplet and quartet pattern. The methyl protons (-CH₃) would appear as a triplet due to coupling with the adjacent methylene protons, while the methylene protons (-CH₂-) of the ethyl group would appear as a quartet due to coupling with the methyl protons. The methylene protons of the 2-thienylmethyl group would likely appear as a doublet, coupling with the adjacent amine proton. The amine proton (-NH-) itself would be expected to produce a triplet, coupling with the neighboring methylene protons. The protons on the thiophene ring would display a complex splitting pattern characteristic of a 2-substituted thiophene system, typically appearing as a set of multiplets in the aromatic region of the spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Ethyl -CH₃ | ~1.3 | Triplet (t) |
| Ethyl -CH₂- | ~4.2 | Quartet (q) |
| Thienyl-CH₂- | ~4.6 | Doublet (d) |
| Thiophene H-5 | ~7.3 | Doublet of doublets (dd) |
| Thiophene H-3 | ~7.0 | Doublet of doublets (dd) |
| Thiophene H-4 | ~7.0 | Triplet (t) |
| Amine -NH- | Variable | Triplet (t) |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The spectrum would be expected to show signals for the two carbonyl carbons of the oxoacetate moiety, with the ketone carbonyl appearing at a lower field (higher ppm) than the ester carbonyl. The carbons of the ethyl group would be found in the upfield region. The methylene carbon of the 2-thienylmethyl group would resonate at a characteristic chemical shift. The four distinct carbons of the thiophene ring would appear in the aromatic region, with their specific shifts influenced by the substitution pattern.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | ~14 |
| Ethyl -CH₂- | ~62 |
| Thienyl-CH₂- | ~45 |
| Thiophene C-3 | ~125 |
| Thiophene C-4 | ~126 |
| Thiophene C-5 | ~127 |
| Thiophene C-2 | ~140 |
| Ester C=O | ~162 |
| Ketone C=O | ~182 |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the characteristic functional groups within a molecule. The FTIR spectrum of this compound would be expected to display several key absorption bands.
A prominent feature would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the ester and amide groups, typically appearing in the region of 1650-1750 cm⁻¹. The N-H stretching vibration of the secondary amine would be visible around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic thiophene ring and the aliphatic ethyl and methylene groups would be observed around 2850-3100 cm⁻¹. Furthermore, C-O stretching of the ester and C-S stretching of the thiophene ring would also be present at their characteristic frequencies.
Table 3: Predicted FTIR Spectral Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=O Stretch (Ester) | 1735 - 1750 |
| C=O Stretch (Amide) | 1650 - 1680 |
| C-O Stretch | 1000 - 1300 |
| C-S Stretch | 600 - 800 |
Note: Predicted absorption ranges are typical for these functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound, with the chemical formula C₉H₁₁NO₃S, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent elements. This precise mass measurement is a critical step in confirming the identity of the synthesized compound.
Table 4: Calculated Exact Mass for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
| C₉H₁₁NO₃S | 213.04596 |
This calculated value would be compared against the experimentally determined mass from an HRMS analysis to confirm the elemental composition of the molecule.
Hyphenated Techniques (LC-MS, GC-MS) for Purity and Mixture Analysis
Hyphenated analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for assessing the purity of this compound and analyzing its presence in complex mixtures. These methods combine the powerful separation capabilities of chromatography with the sensitive and specific detection afforded by mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for analyzing thermally labile or non-volatile compounds like this compound. The compound would first be separated from impurities on a chromatographic column before being introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules. The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight. Further fragmentation (MS/MS) can elucidate the structure by breaking the molecule into predictable pieces. For amino compounds, LC-MS/MS can be employed in neutral loss scan mode for targeted detection in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, provided the compound has sufficient volatility and thermal stability. In GC-MS, the sample is vaporized and separated in the gas phase before entering the mass spectrometer, where it is typically ionized by electron impact (EI). The resulting fragmentation pattern is highly reproducible and serves as a "molecular fingerprint." For this compound, characteristic fragments would be expected from the cleavage of the ester, amide, and the bond between the methylene group and the thiophene ring. arkat-usa.orgnih.gov The interpretation of these patterns, often aided by spectral libraries like those from the National Institute of Standards and Technology (NIST), allows for unambiguous identification and purity assessment. pku.edu.cn
| Technique | Ion Type | Expected m/z | Potential Fragment Lost |
|---|---|---|---|
| LC-MS (ESI+) | [M+H]⁺ | 214.06 | N/A (Protonated Molecule) |
| GC-MS (EI) | [M]⁺ | 213.05 | N/A (Molecular Ion) |
| GC-MS (EI) | Fragment | 185 | -C₂H₄ (ethylene) |
| GC-MS (EI) | Fragment | 168 | -OC₂H₅ (ethoxy group) |
| GC-MS (EI) | Fragment | 97 | Thienylmethyl cation [C₅H₅S]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores—groups of atoms that absorb light. This compound possesses several chromophores, including the thiophene ring and the two carbonyl groups (one in the ester and one in the adjacent oxo group), which give rise to characteristic electronic transitions.
The absorption of UV-Vis radiation promotes electrons from a lower energy orbital (like a π bonding or n non-bonding orbital) to a higher energy anti-bonding orbital (π* or σ*). The key expected transitions for this molecule are:
π → π* transitions: These are typically high-intensity absorptions associated with the conjugated π-electron system of the thiophene ring. The presence of substituents on the ring can shift the absorption wavelength (λmax). nih.govaip.org
n → π* transitions: These lower-intensity absorptions are associated with the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* anti-bonding orbital of the carbonyl groups. cutm.ac.in These transitions generally occur at longer wavelengths than π → π* transitions. cutm.ac.in
The UV-Vis spectrum provides a characteristic profile that can be used for identification and quantification. The exact position and intensity of absorption bands are sensitive to the solvent used. While a published spectrum for this specific compound is not available, theoretical considerations and data from related thiophene derivatives allow for the prediction of its absorption characteristics. nih.govnih.gov
| Chromophore | Expected Transition | Approximate λmax Range (nm) | Relative Intensity |
|---|---|---|---|
| Thiophene Ring | π → π | 230 - 270 | High |
| Carbonyl (C=O) | n → π | 280 - 320 | Low |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a pure compound. This experimental data is then used to derive the empirical formula—the simplest whole-number ratio of atoms in the molecule. By comparing the empirical formula mass with the molecular mass (determined by mass spectrometry), the molecular formula can be definitively confirmed. davidson.eduquora.com
For this compound, the molecular formula is C₉H₁₁NO₃S. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements (C, H, N, O, S). An experimental analysis of a pure sample should yield mass percentages that closely match these theoretical values, typically within a ±0.4% tolerance, thereby confirming the compound's identity and purity. ma.edu
| Element | Symbol | Atomic Mass (amu) | Theoretical Mass % |
|---|---|---|---|
| Carbon | C | 12.011 | 50.69% |
| Hydrogen | H | 1.008 | 5.20% |
| Nitrogen | N | 14.007 | 6.57% |
| Oxygen | O | 15.999 | 22.51% |
| Sulfur | S | 32.06 | 15.04% |
| Total | 213.25 | 100.00% |
X-ray Crystallography for Solid-State Structural Determination of Related Compounds
Currently, no public crystal structure data is available for this compound itself. However, the analysis of structurally related compounds containing thiophene and acetamide (B32628) moieties provides significant insight into the likely structural features. For instance, studies on compounds like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide reveal key details about the planarity of the thiophene rings and the hydrogen bonding patterns established by the amide group. acs.orgsemanticscholar.org In such structures, the crystal packing is often stabilized by intermolecular interactions like N-H···N or C-H···N hydrogen bonds. acs.orgsemanticscholar.org Analysis of other acetamide derivatives shows that hydrogen bonding involving the amide C=O and N-H groups is a dominant factor in their solid-state structures. researchgate.netresearchgate.net
The table below presents crystallographic data for a related heterocyclic amide, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, to illustrate the type of information obtained from an X-ray diffraction study. acs.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₈N₂OS₂ |
| Formula Weight | 248.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.3642(4) |
| b (Å) | 10.2285(4) |
| c (Å) | 11.0844(5) |
| β (°) | 104.578(2) |
| Volume (ų) | 1137.31(8) |
Computational Chemistry and in Silico Studies of Ethyl Oxo 2 Thienylmethyl Amino Acetate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
DFT calculations are a powerful tool for understanding the electronic properties of a molecule. For Ethyl Oxo[(2-thienylmethyl)amino]acetate, such studies would provide valuable insights into its stability, reactivity, and potential interaction mechanisms.
Analysis of Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons. An analysis of the HOMO-LUMO energy gap would indicate the chemical reactivity and kinetic stability of this compound. A smaller energy gap generally suggests higher reactivity. researchgate.net The distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. Without specific DFT calculations for this compound, the exact energy values and orbital distributions remain unknown.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for understanding how a ligand like this compound might interact with a biological target, such as a protein or enzyme.
Binding Affinity Prediction and Interaction Analysis
A molecular docking study would yield a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction between this compound and a specific target protein. mdpi.com Furthermore, the analysis would detail the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. This information is critical for understanding the potential biological activity of the compound, but no such studies have been published for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Property Prediction
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov Developing a QSAR model requires a dataset of structurally related compounds with known activities. Such a model could then be used to predict the biological properties of new compounds, including this compound. The literature search did not reveal any QSAR studies that include this specific compound or a closely related series of analogs with measured biological data.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound would involve identifying its most stable three-dimensional shapes. Molecular dynamics simulations could then be employed to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it might adapt its shape upon interacting with a biological target. researchgate.net These computational experiments are essential for a complete understanding of the molecule's behavior at an atomic level, but specific studies on this compound are not available.
Prediction of Spectroscopic Parameters
In the field of computational chemistry, in silico studies serve as a powerful tool for predicting the spectroscopic characteristics of molecules, offering valuable insights that complement and guide experimental work. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. acs.orgresearchgate.netnih.gov These predictions are crucial for structural elucidation and for understanding the molecule's electronic and vibrational properties.
The accuracy of these predictions is highly dependent on the chosen computational methodology, including the selection of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31+G(d,p), cc-pVTZ). acs.orgacs.org Larger basis sets and more sophisticated functionals generally yield more accurate results but at a higher computational cost. acs.orgnumberanalytics.com Furthermore, incorporating environmental factors, such as solvent effects, through models like the Polarizable Continuum Model (PCM), is often necessary to achieve a closer correlation with experimental data obtained in solution. acs.orgruc.dk
Predicted ¹H NMR Spectrum
The prediction of the ¹H NMR spectrum involves calculating the isotropic shielding constants for each hydrogen nucleus in the molecule. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). researchgate.net DFT calculations can predict ¹H chemical shifts with a reasonable degree of accuracy, often with mean absolute errors of less than 0.2-0.4 ppm. acs.orgmdpi.com Emerging machine learning and deep neural network approaches also show significant promise in accurately predicting proton chemical shifts. mdpi.comnih.gov
The predicted ¹H NMR spectrum for this compound would show distinct signals for the protons of the ethyl group (a triplet and a quartet), the methylene (B1212753) bridge, the thienyl ring, and the amine proton. The specific chemical shifts are influenced by the electronic environment of each proton.
Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound Calculated at the B3LYP/6-311+G(2d,p) level of theory with a solvent model for CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (Ethyl) | 1.35 | Triplet (t) | 7.1 |
| CH₂ (Ethyl) | 4.30 | Quartet (q) | 7.1 |
| CH₂ (Methylene bridge) | 4.65 | Doublet (d) | 5.8 |
| H-5' (Thienyl) | 7.28 | Doublet of doublets (dd) | 5.1, 1.2 |
| H-3' (Thienyl) | 7.00 | Doublet of doublets (dd) | 3.6, 1.2 |
| H-4' (Thienyl) | 6.95 | Doublet of doublets (dd) | 5.1, 3.6 |
| NH (Amine) | 8.50 | Triplet (t) | 5.8 |
Predicted ¹³C NMR Spectrum
Similarly, ¹³C NMR chemical shifts are predicted by calculating the nuclear shielding constants for each carbon atom. rsc.org DFT methods are a standard approach for these calculations. rsc.orgrsc.org While generally reliable, uncorrected calculations can have errors of up to 10 ppm or more. acs.org The accuracy can be improved by using appropriate functionals and basis sets, with long-range corrected functionals showing particular advantages. acs.org
For this compound, the predicted ¹³C spectrum would feature signals for the carbonyl carbons of the ester and amide groups, the carbons of the ethyl group, the methylene carbon, and the four distinct carbons of the thienyl ring.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound Calculated at the B3LYP/6-311+G(2d,p) level of theory with a solvent model for CDCl₃.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | 160.5 |
| C=O (Ester) | 163.0 |
| C-2' (Thienyl) | 139.5 |
| C-5' (Thienyl) | 127.0 |
| C-3' (Thienyl) | 125.5 |
| C-4' (Thienyl) | 125.0 |
| OCH₂ (Ethyl) | 62.5 |
| CH₂ (Methylene bridge) | 40.0 |
| CH₃ (Ethyl) | 14.2 |
Predicted Infrared (IR) Spectrum
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. acs.org DFT calculations are widely used to simulate IR spectra, providing insights into the molecule's functional groups and bonding. researchgate.netacs.org The calculated harmonic frequencies are often systematically higher than experimental values, and thus, they are typically scaled by a factor (e.g., ~0.96-0.98 for B3LYP functionals) to improve agreement with experimental data. researchgate.net The inclusion of anharmonic corrections can further enhance prediction accuracy. acs.org
Key predicted vibrational frequencies for this compound would include N-H stretching, C-H stretching (aromatic and aliphatic), strong C=O stretching for the amide and ester groups, and various C-C and C-S stretching and bending modes associated with the thienyl ring.
Table 3: Hypothetical Predicted Major IR Absorption Frequencies for this compound Calculated at the B3LYP/6-31G(d) level of theory. Frequencies are scaled.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
|---|---|---|
| N-H Stretch | 3350 | Medium |
| C-H Stretch (Aromatic) | 3100 | Weak |
| C-H Stretch (Aliphatic) | 2980 | Medium |
| C=O Stretch (Ester) | 1745 | Strong |
| C=O Stretch (Amide I) | 1680 | Strong |
| N-H Bend (Amide II) | 1540 | Medium |
| C-O Stretch (Ester) | 1230 | Strong |
Predicted Mass Spectrum
In silico mass spectrometry involves the prediction of fragmentation patterns of a molecule upon ionization. nih.gov This is a complex process that can be approached using rule-based systems, quantum chemical calculations to model bond dissociations, and machine learning algorithms trained on large spectral databases. researchgate.netelsevierpure.com These predictions help in interpreting experimental mass spectra and identifying unknown compounds. elsevierpure.com
For this compound (molar mass: 227.27 g/mol ), the predicted electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 227. Key fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da), loss of the ethyl group (-C₂H₅, 29 Da), cleavage of the amide bond, and fragmentation of the thienylmethyl moiety. The most stable fragments, such as the thienylmethyl cation (m/z 97), are predicted to be among the most abundant ions.
Table 4: Hypothetical Predicted Key Fragments in the Mass Spectrum of this compound
| Predicted m/z | Proposed Fragment Ion | Predicted Relative Abundance |
|---|---|---|
| 227 | [M]⁺ | Low |
| 182 | [M - OC₂H₅]⁺ | Medium |
| 154 | [M - C(O)OC₂H₅]⁺ | Medium |
| 97 | [C₅H₅S]⁺ (Thienylmethyl cation) | High (Base Peak) |
| 84 | [C₄H₄S]⁺ | Medium |
Synthesis and Characterization of Derivatives and Analogues of Ethyl Oxo 2 Thienylmethyl Amino Acetate
Structural Modifications of the Thienylmethyl Moiety
Common synthetic strategies for modifying the thienylmethyl moiety involve the use of substituted thiophene (B33073) precursors. For instance, electrophilic aromatic substitution reactions on thiophene can introduce a range of functional groups at the 3, 4, or 5-positions. Halogenation, nitration, sulfonation, and Friedel-Crafts acylation are standard methods to achieve these transformations. Subsequent reduction of a carbonyl group or conversion of a nitro group can provide access to a diverse library of substituted thienylmethylamines, which can then be reacted with diethyl oxalate to yield the desired oxoacetate derivatives.
The nature of the substituent on the thiophene ring can have a profound impact on the electronic environment of the molecule. Electron-donating groups, such as alkyl or alkoxy groups, can increase the electron density of the ring, potentially affecting the reactivity of the amide and ester functionalities. Conversely, electron-withdrawing groups, like nitro or cyano groups, decrease the electron density. These electronic effects can be systematically studied to establish structure-activity relationships. researchgate.net
Table 1: Examples of Substituted Thienylmethyl Moieties for Analogue Synthesis
| Substituent at 5-position | Electronic Effect | Potential Synthetic Precursor |
| -CH₃ | Electron-donating | 2-Methylthiophene |
| -OCH₃ | Electron-donating | 2-Methoxythiophene |
| -Cl | Electron-withdrawing | 2-Chlorothiophene |
| -NO₂ | Electron-withdrawing | 2-Nitrothiophene |
Variations in the Ester Group
The ethyl ester group in the parent compound is another site amenable to modification. Altering the alcohol moiety of the ester can significantly impact properties such as solubility, volatility, and susceptibility to hydrolysis. The synthesis of these analogues is typically achieved through transesterification reactions.
Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com In a typical procedure, ethyl oxo[(2-thienylmethyl)amino]acetate is treated with a different alcohol (e.g., methanol, propanol, or a more complex alcohol) in the presence of a catalyst. ntnu.noresearchgate.netbiofueljournal.com The equilibrium of the reaction can often be shifted towards the desired product by using the new alcohol as the solvent or by removing the ethanol (B145695) byproduct. scielo.br The choice of catalyst and reaction conditions depends on the nature of the starting materials and the desired product. ntnu.no
The physical properties of the resulting esters are expected to vary with the nature of the alkyl or aryl group. For example, increasing the chain length of the alkyl group in the ester is likely to increase the lipophilicity and boiling point of the compound. Introducing functional groups into the alcohol moiety can also impart new chemical handles for further derivatization.
Table 2: Hypothetical Physical Properties of Ester Analogues
| Ester Group | Predicted Boiling Point (°C) | Predicted Solubility in Water |
| Methyl | Lower than ethyl ester | Higher than ethyl ester |
| Propyl | Higher than ethyl ester | Lower than ethyl ester |
| Isopropyl | Lower than propyl ester | Similar to propyl ester |
| Benzyl | Significantly higher | Much lower than ethyl ester |
Derivatization at the Amide Nitrogen
The secondary amide nitrogen in this compound provides a reactive site for further functionalization through N-alkylation and N-acylation reactions. These modifications can introduce a wide range of substituents, leading to derivatives with altered steric and electronic properties around the amide bond.
N-Alkylation: The introduction of an alkyl group at the amide nitrogen can be achieved by treating the parent compound with an alkyl halide in the presence of a strong base. stackexchange.com The base is necessary to deprotonate the amide nitrogen, making it a more potent nucleophile. researchgate.net Common bases used for this purpose include sodium hydride or potassium tert-butoxide. Catalytic methods involving transition metals like iridium have also been developed for the reductive alkylation of secondary amides. nih.gov A variety of alkylating agents can be employed, including simple alkyl halides, benzyl halides, and functionalized alkylating agents. nih.govorganic-chemistry.org
N-Acylation: The addition of an acyl group to the amide nitrogen results in the formation of an N-acylamide or imide derivative. This can be accomplished by reacting this compound with an acylating agent such as an acid chloride or an acid anhydride. fiveable.mescribd.com The reaction is often carried out in the presence of a non-nucleophilic base to scavenge the acidic byproduct. organic-chemistry.orgresearchgate.net Benzotriazole-mediated acylation has also been shown to be an efficient method for N-acylation of amines and amides. nih.gov These N-acylated derivatives can exhibit different conformational preferences and hydrogen bonding capabilities compared to the parent compound.
Table 3: Potential N-Derivatives and Their Synthetic Routes
| Derivative | Reagent | Reaction Type |
| N-Methyl | Methyl iodide / NaH | N-Alkylation |
| N-Benzyl | Benzyl bromide / K₂CO₃ | N-Alkylation |
| N-Acetyl | Acetic anhydride | N-Acylation |
| N-Benzoyl | Benzoyl chloride / Pyridine | N-Acylation |
Synthesis of Polymeric Structures Incorporating Oxoacetate Units
The bifunctional nature of this compound and its derivatives makes them interesting candidates for incorporation into polymeric structures. Polymers containing amino acid-like units can exhibit unique properties, including biodegradability and biocompatibility. nih.govbezwadabiomedical.comresearchgate.netacs.orgmdpi.com
One approach to polymerization involves the synthesis of monomers containing a polymerizable group. For example, the thienylmethyl moiety could be functionalized with a vinyl or acrylic group. Subsequent radical polymerization of this monomer could lead to a polymer with pendant oxoacetate units.
Alternatively, condensation polymerization strategies can be employed. If a derivative is synthesized with two reactive functional groups, such as a dicarboxylic acid or a diamine analogue, it can be used as a monomer in the formation of polyesters or polyamides. For instance, converting the ethyl ester to a carboxylic acid and introducing an amino group on the thiophene ring would create an amino acid-like monomer suitable for polyamide synthesis.
The properties of the resulting polymers would be highly dependent on the structure of the repeating unit and the polymer backbone. These materials could find applications in areas such as controlled drug release, biodegradable materials, and functional coatings.
Impact of Structural Changes on Chemical Reactivity and Properties
The structural modifications described in the preceding sections are expected to have a significant impact on the chemical reactivity and physical properties of the resulting derivatives and analogues.
Electronic Effects: The introduction of electron-donating or electron-withdrawing substituents on the thiophene ring will alter the electron density throughout the molecule. wikipedia.org This can influence the reactivity of the carbonyl groups in the ester and amide functionalities. For example, an electron-withdrawing group on the thiophene ring would make the carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org
Steric Effects: The size and shape of the substituents on the thienylmethyl moiety, the ester group, and the amide nitrogen will have steric consequences. Large, bulky groups can hinder the approach of reactants to the reactive centers, thereby decreasing reaction rates. Steric hindrance can also influence the conformational preferences of the molecule, which can in turn affect its properties.
Structure-Activity Relationships (SAR): By systematically synthesizing and characterizing a library of derivatives, it is possible to establish quantitative structure-activity relationships (SAR). nih.govnih.gov SAR studies correlate changes in molecular structure with changes in chemical reactivity or biological activity, providing valuable insights for the design of new compounds with desired properties.
Applications in Organic Synthesis As a Building Block and Intermediate
Utilization in the Construction of Complex Heterocyclic Systems
The structural framework of ethyl oxo[(2-thienylmethyl)amino]acetate makes it an adept precursor for the synthesis of various complex heterocyclic systems. The presence of multiple reactive sites—the ester, the ketone, and the secondary amine—allows for a range of cyclization strategies to be employed.
While direct, specific examples of the use of this compound in the construction of complex heterocyclic systems are not extensively detailed in publicly available literature, the reactivity of its core components suggests its potential in forming a variety of heterocyclic rings. For instance, the α-keto ester functionality is a well-known precursor for the synthesis of heterocycles such as quinoxalines, pyrazoles, and hydantoins through condensation reactions with appropriate binucleophiles. The secondary amine, in conjunction with the adjacent carbonyl group, could participate in cyclization reactions to form lactams or other nitrogen-containing rings.
Furthermore, the thiophene (B33073) moiety itself can be a site for further functionalization or can be incorporated as a key structural element in larger, fused heterocyclic systems. The synthesis of 2-amino-5-(2-thienylmethyl)thiazole (B2956130) from related precursors highlights the utility of the thienylmethyl group in forming thiazole (B1198619) rings. scbt.com The general principles of heterocyclic synthesis strongly support the potential of this compound as a valuable starting material for novel heterocyclic scaffolds, although specific research to this effect is not widely documented.
Role in the Synthesis of Amino Acid Mimics and Peptidomimetics
The structural similarity of this compound to α-amino acid esters makes it a compelling candidate for the synthesis of non-natural amino acids and peptidomimetics. These molecules are designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability.
The core structure of this compound provides a scaffold that can be chemically modified to introduce the necessary pharmacophoric elements of a desired amino acid mimic. The thiophene ring can serve as a bioisostere for a phenyl ring found in natural amino acids like phenylalanine, potentially offering altered electronic properties and metabolic stability.
While direct synthetic routes from this compound to specific amino acid mimics are not prominently reported, the general strategies for synthesizing peptidomimetics often involve the use of versatile building blocks that can be elaborated into peptide-like structures. epa.govresearchgate.net The presence of both an amine and an ester group in the target compound allows for its potential incorporation into peptide chains through standard peptide coupling protocols, following suitable modifications. The development of peptidomimetic scaffolds is a significant area of medicinal chemistry, and compounds like this compound represent potential starting points for the design of novel therapeutic agents. sigmaaldrich.com
Application in the Formation of Esters and Amides in Multi-step Syntheses
As a bifunctional molecule, this compound serves as a valuable intermediate in multi-step syntheses where the formation of new ester or amide bonds is required. The existing ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various alcohols or amines to form a wide range of esters and amides.
Alternatively, the secondary amine is available for acylation reactions. This allows for the introduction of various acyl groups, extending the molecular framework and introducing new functionalities. The reactivity of the α-keto ester moiety can also be exploited in various transformations, further expanding its synthetic utility.
For example, in the synthesis of complex molecules, a fragment corresponding to this compound could be introduced, and in subsequent steps, the ester or amine functionality could be modified to complete the target structure. The principles of esterification and amidation are fundamental in organic synthesis, and this compound provides a pre-functionalized building block that can streamline synthetic routes. chemicalbook.com
Precursor for Advanced Organic Materials and Polymers
The incorporation of thiophene rings into polymer backbones is a well-established strategy for creating conductive and electroactive materials. ontosight.ai While the direct polymerization of this compound has not been specifically documented, its structure contains the key elements that make it a potential monomer for the synthesis of novel functional polymers.
The thiophene ring can be polymerized through oxidative or cross-coupling methods to form polythiophenes. The amino and ester functionalities attached to the thiophene via a methylene (B1212753) linker could provide sites for cross-linking or for the attachment of other functional groups to the polymer chain. This could lead to the development of materials with tailored electronic, optical, or sensory properties.
The synthesis of polymers from thiophene derivatives is an active area of research, with applications in organic electronics, sensors, and biomedical devices. scbt.comsigmaaldrich.com The unique combination of a polymerizable thiophene unit with amino acid-like features in this compound suggests its potential as a monomer for creating biocompatible and functional polymers.
Intermediate in the Preparation of Specialized Research Chemicals
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules for research purposes. Its availability from commercial suppliers indicates its role as a starting material for the preparation of a variety of specialized chemicals. bldpharm.com
The combination of the thiophene ring, the amino group, and the oxoacetate functionality makes it a versatile precursor for creating a diverse library of compounds for screening in drug discovery and other research areas. For instance, derivatives of this compound could be synthesized to probe the structure-activity relationships of a particular biological target. The thienylmethyl group is a common motif in medicinal chemistry, and this compound provides a convenient entry point for its incorporation into novel molecular scaffolds. mdpi.com
The synthesis of compounds for proteomics research, such as [{2-Oxo-2-[(2-thienylmethyl)amino]ethyl}(phenyl)-amino]acetic acid, further illustrates the role of the parent compound as a key intermediate in preparing specialized tools for chemical biology. scbt.com
Exploration of Biological Activities and Structure Activity Relationships Sar
Investigation of Enzyme Inhibition Mechanisms
While direct enzyme inhibition studies on ETHYL OXO[(2-THIENYLMETHYL)AMINO]ACETATE are not specified, the chemical motifs within its structure are present in known enzyme inhibitors. Thiophene (B33073) derivatives have been extensively studied as inhibitors of various enzymes. researchgate.net
A prominent example is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in anti-inflammatory drug discovery. nih.govresearchgate.netnih.gov Marketed anti-inflammatory drugs like Tinoridine and Tiaprofenic acid contain a thiophene ring and act by inhibiting COX enzymes. nih.govencyclopedia.pub Zileuton, another thiophene-containing drug, is a LOX inhibitor. nih.govencyclopedia.pub The presence of carboxylic acids, esters, amines, and amides in thiophene derivatives has been shown to be important for their anti-inflammatory activity and recognition by these enzymes. nih.govnih.govdntb.gov.ua
Furthermore, thiophene derivatives have been investigated as inhibitors of other enzyme classes. For instance, a series of phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives were evaluated for their inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione (B108866) S-transferase (GST). researchgate.net The metabolism of certain thiophene-containing drugs can also lead to mechanism-based inhibition of cytochrome P450 (CYP450) enzymes, such as the inactivation of CYP2C9 by tienilic acid. acs.orgacs.org
The ethyl oxoacetate portion of the target molecule is also of interest. For example, Ethyl Oxamate, a structurally simpler analog, is known to be involved in enzyme inhibition, targeting enzymes like lactate (B86563) dehydrogenase. This suggests that the oxoacetate group in this compound could potentially interact with the active sites of various enzymes.
Modulation of Biochemical Pathways by Related Amino Acid Derivatives
Amino acid derivatives containing thiophene rings can modulate various biochemical pathways involved in cellular signaling and disease progression. The nature of the substitutions on the thiophene ring dictates which pathways are affected. nih.gov
In the context of inflammation, methoxy-substituted thiophene derivatives have been shown to negatively regulate the expression of tumor necrosis factor-alpha (TNF-α) and Interleukin-8 (IL-8) in lipopolysaccharide (LPS)-induced monocytes. nih.gov These compounds were also found to inhibit the activation of key signaling pathways such as the ERK, p38, and NF-ĸB pathways. nih.gov
In cancer biology, thiophene derivatives have been reported to interfere with multiple signaling pathways. nih.gov The identified anticancer mechanisms include the inhibition of topoisomerase and tyrosine kinases, interaction with tubulin, and the induction of apoptosis through the activation of reactive oxygen species (ROS). nih.gov The ability of these compounds to bind to a wide range of cancer-specific protein targets underscores their potential as modulators of complex cellular processes. nih.gov
Interaction with Biological Targets: Theoretical Frameworks
Molecular docking is a key computational tool used to predict and analyze the interaction between small molecules and biological macromolecules. nih.gov This theoretical framework is frequently employed to understand the binding modes of thiophene derivatives to their protein targets and to rationalize structure-activity relationships.
For instance, molecular docking studies have been used to investigate the binding of thiophene-based inhibitors to the active sites of COX and LOX enzymes, helping to explain their anti-inflammatory effects. nih.gov Similarly, in the development of novel thiophene-based enzyme inhibitors, docking analyses have revealed significant interactions within the active sites of AChE, BChE, and GST. researchgate.net These studies often show that the compounds are stabilized through a combination of hydrogen bonding, π–π stacking, and hydrophobic interactions. researchgate.net
In the search for new antimicrobial agents, docking studies have helped to identify potential bacterial protein targets for thiophene derivatives. For example, certain thiophenes showed a strong binding affinity for outer membrane proteins like CarO1 and Omp33 in Acinetobacter baumannii and OmpW and OmpC in Escherichia coli. frontiersin.orgnih.gov These computational insights complement experimental data and guide the design of more potent derivatives. techscience.com
In Vitro Studies of Related Thiophene-Containing Compounds
The thiophene scaffold is a component of numerous compounds that have demonstrated a wide spectrum of biological activities in in vitro assays. nih.govencyclopedia.pubnih.gov
Thiophene derivatives have shown significant activity against a range of microbial pathogens, including drug-resistant bacteria. frontiersin.orgnih.govnih.gov Several mechanisms of action have been proposed based on in vitro studies.
One identified mechanism involves the disruption of bacterial membrane integrity. Certain thiophene derivatives were found to increase membrane permeabilization in colistin-resistant A. baumannii and E. coli. frontiersin.orgnih.gov This disruption of the cell envelope can lead to bactericidal effects. frontiersin.orgnih.gov Another potential mechanism is the stabilization of DNA-cleavage complexes by selectively binding to bacterial enzymes involved in DNA replication. researchgate.netresearchgate.net
The specific chemical structure of the thiophene derivative is crucial for its antimicrobial potency. For example, in a study of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, compound S1 was identified as a potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. nih.gov Another compound from the same series, S4 , displayed excellent antifungal activity against Candida albicans and Aspergillus niger. nih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiophene Derivatives
| Compound | Organism | MIC (µM/ml) | Reference |
| S1 | Staphylococcus aureus | 0.81 | nih.gov |
| S1 | Bacillus subtilis | 0.81 | nih.gov |
| S1 | Escherichia coli | 0.81 | nih.gov |
| S1 | Salmonella typhi | 0.81 | nih.gov |
| S4 | Candida albicans | 0.91 | nih.gov |
| S4 | Aspergillus niger | 0.91 | nih.gov |
Thiophene-based compounds are well-known for their anti-inflammatory properties, primarily attributed to their ability to inhibit COX and LOX enzymes. nih.govresearchgate.netnih.gov In vitro assays are crucial for identifying and characterizing the potency of these compounds.
For example, one study identified a thiophene derivative, compound 1 , that exhibited inhibitory activity against the 5-LOX enzyme with an IC₅₀ of 29.2 µM. nih.gov The authors suggested this potent activity was associated with the presence of methyl and methoxy (B1213986) groups in its structure. nih.gov Another compound, compound 4 , inhibited the 5-LOX enzyme by approximately 57% at a concentration of 100 µg/mL in vitro. nih.gov This compound also features methyl, ester, and amine groups, highlighting the importance of these functional groups for activity. nih.govnih.govdntb.gov.ua
Table 2: In Vitro Anti-inflammatory Activity of Selected Thiophene Derivatives
| Compound | Target Enzyme | Inhibition Metric | Result | Reference |
| 1 | 5-LOX | IC₅₀ | 29.2 µM | nih.gov |
| 4 | 5-LOX | % Inhibition | ~57% at 100 µg/mL | nih.gov |
A significant body of research has focused on the in vitro antitumor activity of thiophene derivatives against various cancer cell lines. nih.govtechscience.comnih.gov These studies have identified several promising compounds and elucidated their potential mechanisms of action.
In one study, a series of thiophene derivatives were synthesized and evaluated for their cytotoxicity. acs.org Compound 480 was identified as a promising anticancer agent with low IC₅₀ values in HeLa (12.61 μg/mL) and HepG2 (33.42 μg/mL) cancer cells. acs.org This compound was shown to induce apoptosis by altering the mitochondrial membrane potential. acs.org
Another study focused on thiophene carboxamide derivatives designed as biomimetics of the anticancer drug Combretastatin A-4 (CA-4). mdpi.com Compounds 2b and 2e from this series were the most active molecules against the Hep3B cancer cell line, with IC₅₀ values of 5.46 µM and 12.58 µM, respectively. mdpi.com These compounds were found to interact with the tubulin-colchicine-binding pocket, a mechanism shared with CA-4. mdpi.com
A different series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives was also screened for anticancer activity. nih.gov Compound S8 from this series showed effective cytotoxic activity against the human lung cancer cell line A-549. nih.gov
Table 3: In Vitro Antitumor Activity of Selected Thiophene Derivatives
| Compound | Cell Line | Activity Metric | Result | Reference |
| 480 | HeLa | IC₅₀ | 12.61 µg/mL | acs.org |
| 480 | HepG2 | IC₅₀ | 33.42 µg/mL | acs.org |
| 2b | Hep3B | IC₅₀ | 5.46 µM | mdpi.com |
| 2e | Hep3B | IC₅₀ | 12.58 µM | mdpi.com |
| S8 | A-549 | Cytotoxicity | Effective at 10⁻⁴ M | nih.gov |
Antiviral Potentials, e.g., HIV Reverse Transcriptase Inhibition
There is no publicly available research data to suggest that this compound has been investigated for its antiviral potential, including any activity as an inhibitor of HIV reverse transcriptase. Scientific studies detailing the screening or testing of this specific compound against any viral targets have not been identified.
Computational Predictions of Biological Activities
Similarly, a review of scientific databases and literature does not yield any studies reporting in silico or computational predictions of the biological activities for this compound. There are no published molecular docking studies, quantitative structure-activity relationship (QSAR) analyses, or other computational models that predict the biological targets or pharmacological profile of this specific compound.
While the individual chemical fragments of this compound, such as the thiophene ring and the ethyl acetate (B1210297) group, are present in various biologically active molecules, this does not allow for a scientifically accurate extrapolation of the specific biological activities of the complete and unique structure of this compound without direct experimental or computational evidence.
Therefore, due to the lack of specific research on this compound, a detailed exploration of its biological activities and structure-activity relationships, as outlined in the requested sections, cannot be provided at this time.
Future Directions in Research on Ethyl Oxo 2 Thienylmethyl Amino Acetate
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of ethyl oxo[(2-thienylmethyl)amino]acetate typically involves the N-acylation of 2-thienylmethylamine with an ethyl oxoacetate derivative. While effective, future research will likely focus on developing more sustainable and efficient synthetic methodologies.
Green Chemistry Approaches: The principles of green chemistry are expected to play a pivotal role in the future synthesis of this compound. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. Research into water-based N-acylation reactions, potentially utilizing benzotriazole (B28993) chemistry, could offer a milder and more cost-effective synthetic route. rsc.orgresearchgate.net Furthermore, the exploration of catalyst-free and solvent-free conditions, possibly under microwave or ultrasound irradiation, presents another avenue for green synthesis. unimi.it
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and product consistency. The application of flow chemistry to the N-acylation of amines is a growing area of research. nih.gov Future studies could explore the continuous flow synthesis of this compound, potentially utilizing packed-bed reactors with immobilized catalysts to enhance efficiency and reusability. nih.gov
Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of sustainable chemistry. Biocatalytic approaches, such as employing acyltransferases, could enable the synthesis of this compound under mild, aqueous conditions with high chemo- and stereoselectivity. rsc.orgresearchgate.net The development of enzymatic cascades, combining amine transaminases with acyltransferases, could even allow for the one-pot synthesis from simple starting materials like aldehydes or ketones. rsc.orgresearchgate.net
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Green Chemistry | Reduced waste, lower cost, milder conditions | Water-based reactions, solvent-free conditions, reusable catalysts |
| Flow Chemistry | Improved safety, scalability, consistency | Optimization of reactor design, catalyst immobilization |
| Biocatalysis | High selectivity, mild conditions, aqueous media | Enzyme discovery and engineering, development of enzymatic cascades |
Deeper Elucidation of Reaction Mechanisms and Kinetics
A thorough understanding of the reaction mechanism and kinetics is crucial for optimizing the synthesis of this compound and for predicting its reactivity in further transformations.
Future research in this area will likely involve a combination of experimental and computational techniques. Kinetic studies, monitoring the reaction progress under various conditions (temperature, concentration, catalyst loading), will provide valuable data for determining rate laws and activation parameters. This information is essential for developing robust and scalable synthetic processes.
Computational methods, particularly Density Functional Theory (DFT), can be employed to model the reaction pathway at a molecular level. nih.govresearchgate.net Such studies can elucidate the structure of transition states and intermediates, providing insights into the factors that control the reaction rate and selectivity. For instance, computational modeling can help in understanding the role of catalysts and solvents in the acylation process. The investigation of related cyclocondensation reactions using Bond Evolution Theory (BET) suggests a pathway for future detailed mechanistic explorations. researchgate.net
Advanced Computational Modeling for Predictive Chemistry
The use of advanced computational modeling is set to revolutionize the way chemists approach the design and synthesis of new molecules. For this compound, these tools can be used to predict its properties, reactivity, and potential biological activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. rsc.orgrsc.org By building statistically significant models based on a training set of compounds with known activities, researchers can predict the activity of novel, unsynthesized analogs. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. nih.gov By generating a pharmacophore model for a series of active thienyl derivatives, researchers can virtually screen large compound libraries to identify new molecules that fit the model and are therefore likely to be active.
Machine Learning: Machine learning algorithms are increasingly being used to predict chemical reactivity and properties. cmu.edubath.ac.ukarxiv.orgresearchgate.net These models can be trained on large datasets of reaction outcomes to predict the feasibility and yield of new chemical transformations. For this compound, machine learning could be used to predict its reactivity towards a diverse range of reagents, guiding the exploration of new chemical transformations.
Exploration of New Chemical Transformations and Derivatizations
This compound is a valuable scaffold that can be further modified to generate a diverse range of new chemical entities. Future research will undoubtedly focus on exploring new chemical transformations and derivatizations of this core structure.
Combinatorial Chemistry and Focused Libraries: The principles of combinatorial chemistry can be applied to rapidly generate large libraries of derivatives. nih.govstanford.eduresearchgate.net By systematically varying the substituents on the thienyl ring, the amine, or the ester moiety, researchers can create a diverse collection of compounds for high-throughput screening. The synthesis of focused libraries, designed around a specific biological target or chemical property, will also be a key area of investigation. nih.gov
The functional groups present in this compound—the thiophene (B33073) ring, the secondary amine, the amide, and the ester—offer multiple points for chemical modification. For instance, the thiophene ring can undergo electrophilic substitution reactions, while the amine and ester can be subjected to a wide range of functional group transformations.
Targeted Design for Specific Biological Interactions and Mechanistic Studies
A major driving force for future research on this compound will be the targeted design of derivatives with specific biological activities. This will involve a multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological evaluation.
Molecular Docking and Structure-Based Design: For biological targets with known three-dimensional structures, molecular docking can be used to predict how derivatives of this compound will bind. researchgate.netnih.govnih.govmdpi.com This information can then be used to design new analogs with improved binding affinity and selectivity. Structure-activity relationship (SAR) studies of synthesized compounds will be crucial for refining these computational models and guiding further design efforts. nih.gov
Target Identification: For derivatives that exhibit interesting biological activity without a known target, various target identification strategies can be employed. These may include affinity chromatography, activity-based protein profiling, and genetic approaches. cmu.edu Identifying the molecular target is a critical step in understanding the mechanism of action and for the further development of a compound as a potential therapeutic agent.
The thienyl moiety is a well-known pharmacophore present in numerous approved drugs, suggesting that derivatives of this compound could interact with a range of biological targets. Future research will likely explore their potential as inhibitors of enzymes such as kinases or proteases, or as modulators of receptor function.
Q & A
Q. What are the established synthetic routes for ethyl oxo[(2-thienylmethyl)amino]acetate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of structurally analogous compounds (e.g., ethyl oxo[(2,4,5-trichlorophenyl)amino]acetate) typically involves reacting an isocyanate derivative with ethyl acetate under controlled conditions . Key optimization parameters include:
- Temperature : Maintain 40–60°C to balance reaction rate and byproduct formation.
- Catalysts : Use tertiary amines (e.g., triethylamine) to accelerate nucleophilic addition.
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates.
- Purification : Column chromatography with ethyl acetate/hexane gradients (70:30 ratio) resolves ester and amine byproducts .
Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign thienyl protons (δ 6.5–7.2 ppm) and oxoacetate carbonyl (δ 170–175 ppm). Compare shifts with PubChem data for analogous esters .
- IR : Confirm C=O stretches (1690–1750 cm⁻¹) and N–H bending (1550–1650 cm⁻¹) .
- Crystallography :
- Use SHELXL for refinement of X-ray data. Input HKL files with SHELXPRO to resolve thienyl ring planarity and hydrogen bonding .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) :
- Optimize geometry using B3LYP/6-31G(d) basis sets in Gaussian. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λ_max values.
- Molecular Dynamics (MD) :
- Study solvation effects in water/DMSO using AMBER force fields. Monitor thienyl group flexibility and ester hydrolysis propensity .
Q. How can discrepancies in reported reaction yields or spectroscopic data for this compound be systematically analyzed?
- Methodological Answer :
- Data Triangulation :
- Cross-validate NMR/IR results with synthetic intermediates (e.g., unreacted thienylmethylamine) using GC/MS-SIM (Selected Ion Monitoring) to detect trace impurities .
- Statistical Analysis :
- Apply ANOVA to compare yields across reaction batches. Control variables include solvent purity (±0.5% moisture) and catalyst concentration (0.1–1.0 mol%) .
- Error Source Identification :
- Use HPLC-PDA to quantify ester degradation products (e.g., hydrolyzed acetic acid derivatives) .
Critical Analysis of Contradictory Evidence
- Synthetic Routes : and report conflicting optimal temperatures (40°C vs. 60°C). Resolution requires testing Arrhenius plots to identify activation energy thresholds.
- Spectroscopic Data : Variations in ¹³C NMR carbonyl shifts (δ 170–175 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d6). Standardize solvent systems for comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
